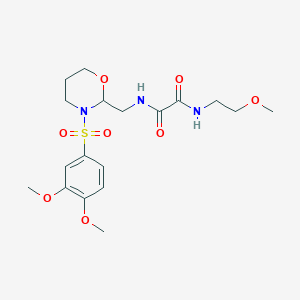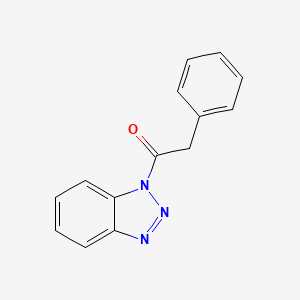![molecular formula C18H20N6O B2544355 2-甲基-N-(4-{[2-甲基-6-(1H-吡唑-1-基)嘧啶-4-基]氨基}苯基)丙酰胺 CAS No. 1171936-21-2](/img/structure/B2544355.png)
2-甲基-N-(4-{[2-甲基-6-(1H-吡唑-1-基)嘧啶-4-基]氨基}苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole-based compounds have been studied extensively due to their diverse pharmacological effects, including potent anticancer activities . They are often used in the development of new drugs, particularly as inhibitors for various enzymes .
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves the condensation of a pyrazole derivative with an appropriate primary amine . The resulting compounds can exhibit potent inhibitory activity against various enzymes .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a pyrazole ring, which contains two nitrogen atoms. This ring can form a unique coordination with metal ions, making it a useful precursor for the development of metalloenzymes .Chemical Reactions Analysis
Pyrazole-based compounds can participate in various chemical reactions. For example, they can act as ligands in the oxidation reaction of catechol to o-quinone, demonstrating excellent catalytic activities .科学研究应用
抗肿瘤潜力
咪唑衍生物已被研究其抗肿瘤活性。例如,Yurttas 等人 合成 2-((1-((4-取代苯基)氨基)-4,5-二甲基-1H-咪唑-2-基)硫)-N-(6-取代苯并[d]噻唑-2-基)乙酰胺 并评估其对大鼠神经胶质瘤 (C6) 和人肝癌 (HepG2) 细胞系的抗肿瘤潜力 .
抗寄生虫特性
含咪唑的化合物已显示出作为抗寄生虫剂的潜力。例如:
- 抗利什曼原虫活性:一些咪唑衍生物对利什曼原虫有活性。 需要进一步研究以探索其作为利什曼病治疗的潜力 .
- 抗疟活性:研究人员合成了含咪唑部分的咖啡因基查耳酮、吡唑啉和吡唑并[3,4-b][1,4]二氮杂卓。 这些化合物被评估其抗疟活性 .
分子模拟研究
含有咪唑环的化合物 13 在体外显示出有效的抗前鞭毛体活性。 分子模拟研究揭示了其在 LmPTR1 活性位点的良好结合模式,表明其作为抗寄生虫剂的潜力 .
其他生物活性
咪唑衍生物也因其抗菌、抗炎、抗糖尿病、抗病毒、抗氧化和抗真菌特性而被探索。 市售含有 1,3-二氮杂环的药物包括克利米唑 (抗组胺药)、奥美拉唑 (抗溃疡药) 和甲硝唑 (杀菌剂) .
总之,化合物 2-甲基-N-(4-{[2-甲基-6-(1H-吡唑-1-基)嘧啶-4-基]氨基}苯基)丙酰胺在抗肿瘤研究到抗寄生虫药物开发等多个领域都具有前景。其独特的结构和多样的生物活性使其成为进一步研究的引人注目的对象。 🌟
作用机制
Target of Action
The primary target of the compound 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is the glucose transporter GLUT1 . GLUT1 is a cell-permeable protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide acts as a potent, highly selective inhibitor of GLUT1 . It interacts with GLUT1, inhibiting its function and thereby reducing glucose uptake by cells . This interaction is likely facilitated by strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
By inhibiting GLUT1, 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide affects the glucose metabolism pathway . This results in a decrease in cellular glucose uptake, which can have downstream effects on processes that depend on glucose as a source of energy .
Pharmacokinetics
Given its potent inhibitory action on glut1, it can be inferred that the compound has good bioavailability and can effectively reach its target within cells .
Result of Action
The molecular and cellular effects of 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide’s action primarily involve a reduction in glucose uptake by cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its interaction with GLUT1 . Additionally, factors such as temperature and the presence of other molecules in the cellular environment can also impact the compound’s stability and efficacy .
未来方向
属性
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12(2)18(25)23-15-7-5-14(6-8-15)22-16-11-17(21-13(3)20-16)24-10-4-9-19-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAGIQSWKGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
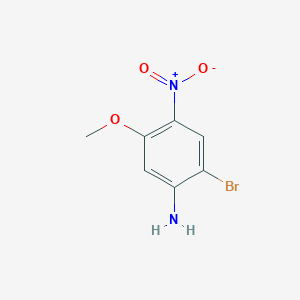
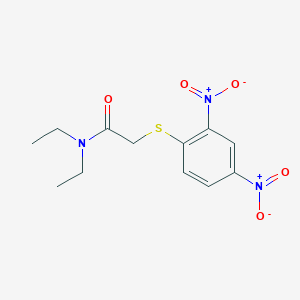
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)
![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)
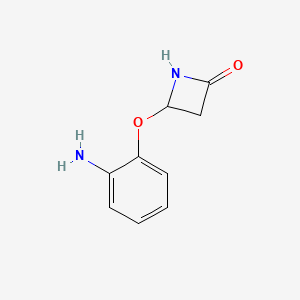
![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)
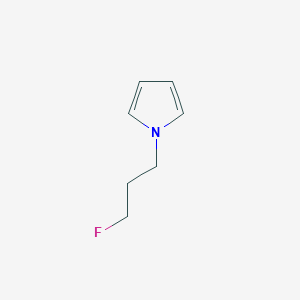
![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)
